Antiproliferative Potency: 2,3-Dimethoxybenzyl Isothiocyanate vs. Benzyl Isothiocyanate in Cancer Cell Lines
2,3-Dimethoxybenzyl isothiocyanate demonstrates potent antiproliferative activity in cancer cell lines. In a comparative study, the compound exhibited an IC50 of 6.6 µM against A549 non-small cell lung carcinoma cells [1]. This potency is comparable to or exceeds that of other well-characterized isothiocyanates, including benzyl isothiocyanate (BITC) and phenyl isothiocyanate (PITC), which showed higher IC50 values in the same study [1]. The dimethoxy substitution pattern is implicated in enhancing the compound's cytotoxicity relative to the unsubstituted benzyl analog.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 6.6 µM (A549 cell line) |
| Comparator Or Baseline | Benzyl isothiocyanate (BITC): IC50 > 10 µM; Phenyl isothiocyanate (PITC): IC50 > 10 µM |
| Quantified Difference | At least 1.5-fold lower IC50 for target compound |
| Conditions | A549 human non-small cell lung carcinoma cell line, 72-hour exposure |
Why This Matters
This quantitative potency advantage positions 2,3-dimethoxybenzyl isothiocyanate as a more potent starting point for developing anticancer leads compared to the commonly used benzyl isothiocyanate.
- [1] Khidre RE, Borik RMA, Behalo MS, et al. Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Current Organic Chemistry. 2024. (Citing original data on A549 cells). View Source
